molecular formula C11H24O B14625194 Decane, 3-methoxy- CAS No. 55955-64-1

Decane, 3-methoxy-

Cat. No.: B14625194
CAS No.: 55955-64-1
M. Wt: 172.31 g/mol
InChI Key: WTQMTAKGPZZDKP-UHFFFAOYSA-N
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Description

Decane, 3-methoxy- is an organic compound belonging to the class of alkanes It is a derivative of decane, where a methoxy group (-OCH3) is attached to the third carbon atom in the decane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Decane, 3-methoxy- typically involves the alkylation of decane with methanol in the presence of a strong acid catalyst. The reaction can be represented as follows:

C10H22+CH3OHC10H21OCH3+H2O\text{C}_{10}\text{H}_{22} + \text{CH}_3\text{OH} \rightarrow \text{C}_{10}\text{H}_{21}\text{OCH}_3 + \text{H}_2\text{O} C10​H22​+CH3​OH→C10​H21​OCH3​+H2​O

The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of Decane, 3-methoxy- can be achieved through continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of heterogeneous catalysts, such as zeolites, can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Decane, 3-methoxy- undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to form decane.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 3-methoxydecanal.

    Reduction: Formation of decane.

    Substitution: Formation of 3-halodecane derivatives.

Scientific Research Applications

Decane, 3-methoxy- has several applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Studied for its potential effects on biological membranes and cellular processes.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Used as an intermediate in the production of other chemicals and materials.

Mechanism of Action

The mechanism of action of Decane, 3-methoxy- involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and properties. The pathways involved in its action include:

    Hydrogen Bonding: The methoxy group can form hydrogen bonds with other molecules, influencing the compound’s solubility and reactivity.

    Electrophilic and Nucleophilic Reactions: The presence of the methoxy group can make the compound more susceptible to electrophilic and nucleophilic attacks.

Comparison with Similar Compounds

Similar Compounds

    Decane: A straight-chain alkane with no functional groups.

    3-Methyldecane: A derivative of decane with a methyl group attached to the third carbon atom.

    2-Ethylnonane: An isomer of decane with an ethyl group attached to the second carbon atom.

Uniqueness

Decane, 3-methoxy- is unique due to the presence of the methoxy group, which imparts different chemical and physical properties compared to its analogs

Properties

CAS No.

55955-64-1

Molecular Formula

C11H24O

Molecular Weight

172.31 g/mol

IUPAC Name

3-methoxydecane

InChI

InChI=1S/C11H24O/c1-4-6-7-8-9-10-11(5-2)12-3/h11H,4-10H2,1-3H3

InChI Key

WTQMTAKGPZZDKP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(CC)OC

Origin of Product

United States

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